Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
Brand Name: Vulcanchem
CAS No.: 88579-43-5
VCID: VC11973533
InChI: InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3
SMILES: CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-

CAS No.: 88579-43-5

Cat. No.: VC11973533

Molecular Formula: C12H13N3S

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- - 88579-43-5

Specification

CAS No. 88579-43-5
Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
IUPAC Name 4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine
Standard InChI InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3
Standard InChI Key HRWWLLDXKLCTAX-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name is 4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine, with a molecular formula of C₁₂H₁₃N₃S and a molecular weight of 231.32 g/mol. Key structural characteristics include:

PropertyValueSource
CAS Number88579-43-5
SMILESCC1=CC(=NC(=N1)SCC2=CN=CC=C2)C
InChI KeyHRWWLLDXKLCTAX-UHFFFAOYSA-N
XLogP31.58
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The pyrimidine ring’s 2-position is substituted with a thioether group (–S–) bonded to a 3-pyridinylmethyl moiety, while methyl groups at positions 4 and 6 enhance hydrophobicity. This configuration facilitates interactions with biological targets, such as ATP-binding pockets in kinases .

PropertyEstimated ValueSource
Melting Point150–160°C (dec.)
Boiling Point~300°C
LogP (Octanol-Water)1.58 (calculated)
SolubilityLow in water; soluble in DMSO, DMF
StabilitySensitive to oxidation

The thioether group confers moderate lipophilicity (LogP ≈ 1.58), favoring membrane permeability but limiting aqueous solubility. Stability studies of related compounds suggest susceptibility to oxidation, necessitating storage under inert atmospheres .

Biological Activity and Applications

Kinase Inhibition

Pyrimidine derivatives are widely explored as kinase inhibitors due to their structural mimicry of ATP. Compounds with thioether substitutions, such as 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]pyrimidine, exhibit affinity for cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) . For instance:

  • CDK2 Inhibition: Analogous pyrazolo[3,4-d]pyrimidines demonstrate IC₅₀ values <0.1 μM, disrupting cell cycle progression in cancer cells .

  • Antiangiogenic Effects: Thioether-linked pyrimidines inhibit VEGFR-2, reducing tumor vasculature in murine models .

HazardClassificationSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Respiratory IrritationCategory 3 (H335)

Handling precautions include using gloves, eye protection, and adequate ventilation . No carcinogenicity or mutagenicity data are reported, but prolonged exposure should be avoided.

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